N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine
Overview
Description
Scientific Research Applications
Catalysis and Polymerization
A series of Zn(II) and Cu(II) complexes based on derivatives of N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine were synthesized and characterized. These complexes, particularly the Cu(II) initiators, exhibited superior catalytic activities in the stereoselective ring-opening polymerization of rac-lactide, leading to polylactide with high heterotacticity. This indicates their potential application in producing biodegradable polymers with specific stereochemical configurations, highlighting their significance in sustainable materials research (Kang et al., 2019).
Optical Resolution and Chirality
The optical resolution and circular dichroism spectra of mixed-diamine palladium(II) complexes with configurational chirality were studied, showcasing the additivity between configurational circular dichroism and vicinal circular dichroism. This work illuminates the complex interplay between chiral configurations and asymmetric carbon atoms in mixed-diamine complexes, contributing to our understanding of chirality in chemical compounds (Nakayama et al., 1981).
Synthesis of Chiral Compounds
The synthesis of chiral C(2)-symmetric bisferrocenyldiamines demonstrates the intricate methodologies involved in creating compounds with specific chirality. These compounds are of interest for their catalytic activity toward asymmetric cyclopropanation of olefins, indicating their potential in asymmetric synthesis and the development of new catalytic processes (Song et al., 1999).
Cardiotropic Activity and Molecular Docking
The influence of aromatic-group structure on the cardiotropic activity of alkoxyphenyltriazaalkanes was investigated through synthesis and molecular docking studies. These findings suggest the crucial role of the 3,4-dimethoxyphenyl pharmacophore in imparting antiarrhythmic activity, providing insights into the design of new cardiotropic agents (Mokrov et al., 2020).
properties
IUPAC Name |
N',N'-diethyl-N-[2-(4-ethylphenoxy)ethyl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-4-15-7-9-16(10-8-15)19-14-12-17-11-13-18(5-2)6-3/h7-10,17H,4-6,11-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMRKQNRNRRYAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNCCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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